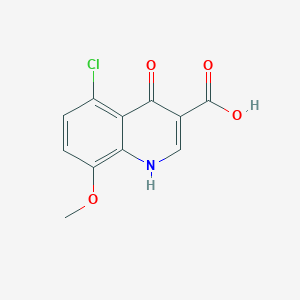![molecular formula C7H11NO4 B6279655 rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1690143-97-5](/img/no-structure.png)
rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as (1R,2S)-2-hydroxyethylcarbamoylcyclopropane-1-carboxylic acid (HECPCA) or racemic 2-hydroxyethylcarbamoylcyclopropane-1-carboxylic acid (rHECPCA), is a versatile organic compound that has seen use in a variety of scientific research applications. It is a cyclic carboxylic acid with a unique three-membered ring structure, and has been studied for its potential applications in drug development, organic synthesis, and biochemical research.
作用機序
The mechanism of action of HECPCA is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with other molecules. It is also believed to act as an enzyme inhibitor, which can be used to study the activity of enzymes and other biochemical processes. Additionally, HECPCA has been found to act as a proton donor, which can be used to study the behavior of protons in aqueous solutions.
Biochemical and Physiological Effects
HECPCA has been found to have a variety of biochemical and physiological effects. It has been found to act as an enzyme inhibitor, which can be used to study the activity of enzymes and other biochemical processes. Additionally, HECPCA has been found to act as a proton donor, which can be used to study the behavior of protons in aqueous solutions. Additionally, HECPCA has been found to act as an antioxidant, which can be used to study the effects of oxidative stress on cells and tissues.
実験室実験の利点と制限
HECPCA has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it has a wide variety of uses in scientific research and can be used in a variety of experiments.
However, there are also some limitations to using HECPCA in laboratory experiments. It is not very soluble in water, and must be dissolved in organic solvents in order to be used in experiments. Additionally, it is not very stable in the presence of light or heat, and must be stored in a dark, cool place in order to maintain its stability. Furthermore, it is not very soluble in organic solvents, and must be used in concentrations of less than 1%.
将来の方向性
HECPCA has a wide variety of potential future applications in scientific research. It has been studied for its potential applications in drug development, organic synthesis, and biochemical research. Additionally, it has been studied for its potential use in the synthesis of polymers, in the preparation of catalysts, and in the study of biochemical processes. Furthermore, it has been studied for its potential use in the synthesis of peptides and proteins, and in the study of the structure and function of enzymes. Finally, it has been studied for its potential use as an antioxidant, which could be used to study the effects of oxidative stress on cells and tissues.
合成法
HECPCA can be synthesized through a variety of methods, including hydrolysis, condensation, and alkylation. The most common method is the hydrolysis of the cyclopropane ring, which produces a racemic mixture of (1R,2S)-HECPCA and (1S,2R)-HECPCA. This reaction can be catalyzed by either acid or base, and is often used to produce pure (1R,2S)-HECPCA. Another method for producing pure (1R,2S)-HECPCA is the alkylation of the cyclopropane ring with a suitable alkylating agent. This method has been found to be more efficient than the hydrolysis method, and can be used to produce higher yields of the desired product.
科学的研究の応用
HECPCA has been widely used in scientific research due to its unique properties and versatility. It has been used as a model compound for studying the behavior of cyclic carboxylic acids, and has been used in the synthesis of various drugs and pharmaceuticals. Additionally, HECPCA has been used in the synthesis of polymers, in the preparation of catalysts, and in the study of biochemical processes. It has also been used in the synthesis of peptides and proteins, and has been used to study the structure and function of enzymes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Ethylene oxide", "Sodium azide", "Cyclopropane carboxylic acid", "Diethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Ethylene oxide is reacted with sodium azide in the presence of a catalyst to form 2-azidoethanol.", "Step 2: 2-Azidoethanol is then reacted with cyclopropane carboxylic acid in the presence of diethylamine and a catalyst to form the corresponding cyclopropane carboxamide.", "Step 3: The cyclopropane carboxamide is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 5: The hydrochloride salt is neutralized with sodium bicarbonate to form the free acid.", "Step 6: The free acid is purified by recrystallization from a suitable solvent such as ethyl acetate and methanol.", "Step 7: The purified free acid is converted to the racemic mixture by treatment with acetic acid and sodium chloride." ] } | |
CAS番号 |
1690143-97-5 |
製品名 |
rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid |
分子式 |
C7H11NO4 |
分子量 |
173.2 |
純度 |
92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



